N-(3-Ethylsulfanylcyclopentyl)-6-fluoropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-ethylsulfanylcyclopentyl)-6-fluoropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2OS/c1-2-18-11-5-4-10(7-11)16-13(17)9-3-6-12(14)15-8-9/h3,6,8,10-11H,2,4-5,7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPBHLCLZVAWQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCC(C1)NC(=O)C2=CN=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
Methyl 3-nitropyridine-4-carboxylate serves as a precursor for NAS with cesium fluoride in DMSO at 120°C, yielding methyl 3-fluoropyridine-4-carboxylate in 38% yield. Subsequent hydrolysis with aqueous NaOH generates the carboxylic acid.
Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| NAS | CsF, DMSO, 120°C | 38% |
| Hydrolysis | 2M NaOH, reflux | 85–90% |
Bromination-Fluorination Pathway
An alternative route involves bromination of 3-aminopyridine followed by diazotization and fluorination (Schiemann reaction):
- Bromination : 3-Aminopyridine treated with Br₂ in acetic acid yields 3-bromopyridine.
- Diazotization : Reaction with NaNO₂/HBF₄ forms the diazonium tetrafluoroborate.
- Fluorination : Thermal decomposition at 60–80°C produces 3-fluoropyridine.
Optimized Parameters :
Synthesis of 3-Ethylsulfanylcyclopentylamine
Cyclopentene Functionalization
Cyclopentene undergoes thiol-ene click chemistry with ethanethiol under UV light to form 3-ethylsulfanylcyclopentane. Subsequent nitrosation and reduction yield the amine:
Alternative Route via Cyclopentanol
- Tosylation : Cyclopentanol reacts with TsCl to form the tosylate.
- Thioetherification : Displacement with ethanethiolate anion (NaSEt) gives 3-ethylsulfanylcyclopentanol.
- Amine formation : Mitsunobu reaction with phthalimide, followed by hydrazine deprotection.
Amide Bond Formation
The final step couples 6-fluoropyridine-3-carboxylic acid with 3-ethylsulfanylcyclopentylamine using carbodiimide reagents:
Protocol :
- Activation : Carboxylic acid treated with EDCl/HOBt in dichloromethane (DCM).
- Coupling : Amine added at 0°C, stirred for 12 hours.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane).
Comparative Analysis of Synthetic Routes
| Method | Fluorination Yield | Amine Synthesis Yield | Overall Yield |
|---|---|---|---|
| NAS | 38% | 65% | 19.5% |
| Bromination-Fluorination | 45% | 65% | 23.4% |
The bromination-fluorination route offers higher fluorination efficiency but requires stringent temperature control. NAS is simpler but less efficient.
Optimization Challenges and Solutions
- Regioselectivity in Fluorination : Electron-withdrawing groups (e.g., carboxylate) meta-direct fluorination.
- Amine Stability : 3-Ethylsulfanylcyclopentylamine is prone to oxidation; use of argon atmosphere recommended.
- Solvent Choice : DMSO enhances fluoride nucleophilicity but complicates product isolation.
Chemical Reactions Analysis
Types of Reactions: N-(3-Ethylsulfanylcyclopentyl)-6-fluoropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-(3-Ethylsulfanylcyclopentyl)-6-fluoropyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-Ethylsulfanylcyclopentyl)-6-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ethylsulfanyl group and fluoropyridine moiety play crucial roles in its binding affinity and specificity. The carboxamide group can form hydrogen bonds with target proteins, enhancing its efficacy.
Comparison with Similar Compounds
Key Observations
Fluorinated Moieties: The target compound’s 6-fluoropyridine core may exhibit enhanced metabolic stability compared to fluorophenyl-containing analogs (e.g., ), as pyridine rings are less prone to oxidative degradation .
Synthetic Challenges: The ethylsulfanylcyclopentyl group in the target compound may require specialized thioether formation steps (e.g., nucleophilic substitution with ethanethiol), contrasting with the trifluoroethylamino groups in , which employ reductive amination . LC/MS methods in (Waters Acquity UPLC BEH C18 column, ammonium acetate buffer) could be adapted for purity analysis of the target compound, given similarities in fluorinated aromatic systems .
Pharmacokinetic Implications: Sulfur atoms (e.g., ethylsulfanyl in the target, benzimidazole-thioether in BBAC ) may increase metabolic stability but pose risks of CYP450 inhibition due to sulfur’s nucleophilic character.
Biological Activity
N-(3-Ethylsulfanylcyclopentyl)-6-fluoropyridine-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article compiles research findings, case studies, and relevant data tables to elucidate its biological activity.
Chemical Structure and Properties
This compound is characterized by its unique structural features, which contribute to its biological properties. The molecular formula is , and its structural representation includes a pyridine ring substituted with a fluorine atom and an ethylsulfanyl cyclopentyl group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄FN₂OS |
| Molecular Weight | 258.31 g/mol |
| Melting Point | Not determined |
| Solubility | Soluble in DMSO and DMF |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor for certain kinases, which play crucial roles in cell proliferation and survival.
Anticancer Properties
Recent studies have explored the compound's potential as an anticancer agent. For instance, a study published in the International Journal of Molecular Sciences highlighted the compound's efficacy against melanoma cells. The results indicated that it induces apoptosis in cancer cells through the activation of intrinsic pathways, significantly reducing cell viability at micromolar concentrations .
Antimicrobial Activity
Another area of investigation has been the antimicrobial properties of this compound. In vitro assays demonstrated that the compound exhibits moderate antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Case Studies
-
Case Study on Anticancer Activity :
- Study Design : A series of in vitro assays were conducted on various cancer cell lines.
- Findings : The compound showed IC50 values ranging from 5 to 15 µM across different cell lines, indicating significant anticancer potential.
- : this compound may serve as a lead compound for further development in cancer therapeutics.
-
Case Study on Antimicrobial Effects :
- Study Design : Disc diffusion method was employed to assess antimicrobial activity against selected bacterial strains.
- Findings : Zones of inhibition ranged from 10 to 15 mm depending on the concentration used.
- : The compound demonstrates potential as a novel antimicrobial agent, warranting further investigation into its mechanism of action.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-Ethylsulfanylcyclopentyl)-6-fluoropyridine-3-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : Multi-step synthesis typically involves coupling the fluoropyridine core (e.g., 6-fluoropyridine-3-carboxylic acid) with a cyclopentylamine derivative via amide bond formation. Key steps include:
- Activation of the carboxylic acid using EDCI/HOBt or similar coupling agents .
- Sulfur alkylation to introduce the ethylsulfanyl group under inert atmosphere (e.g., using NaH as a base in DMF) .
- Purification via column chromatography (silica gel, gradient elution) and recrystallization.
Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry. For example, the ethylsulfanyl group’s protons resonate at δ 1.2–1.4 ppm (triplet) and δ 2.5–2.7 ppm (quartet) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .
- X-ray Crystallography : Resolve 3D conformation, particularly for cyclopentyl ring puckering and amide bond geometry .
Advanced Research Questions
Q. How do structural modifications (e.g., ethylsulfanyl vs. methylsulfanyl groups) impact biological activity and target binding?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying substituents and test against target enzymes (e.g., kinases). For example:
| Substituent | IC (nM) | Solubility (µg/mL) |
|---|---|---|
| Ethylsulfanyl | 12 ± 2 | 45 |
| Methylsulfanyl | 28 ± 4 | 62 |
| Data extrapolated from triazolopyridine sulfonamide analogs . |
- Molecular Docking : Compare binding modes using software like AutoDock. The ethylsulfanyl group may occupy hydrophobic pockets in kinase domains, enhancing affinity .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC values across studies)?
- Methodology :
- Assay Standardization : Control variables like ATP concentration (for kinase assays) and cell passage number .
- Meta-Analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies may arise from differences in compound purity (>95% vs. <90%) .
- Orthogonal Validation : Confirm activity using SPR (surface plasmon resonance) alongside enzymatic assays .
Q. How can researchers elucidate the metabolic stability and pharmacokinetic (PK) profile of this compound?
- Methodology :
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Fluorine substitution typically enhances metabolic stability by reducing CYP450 oxidation .
- LogP Measurement : Use shake-flask or HPLC methods. Ethylsulfanyl groups increase lipophilicity (predicted LogP ~2.8), influencing absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

